molecular formula C18H23NO4 B1259859 Selaginoidine

Selaginoidine

Cat. No. B1259859
M. Wt: 317.4 g/mol
InChI Key: DAPYBMFGKSROPI-UGSOOPFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selaginoidine is a natural product found in Athrotaxis laxifolia and Athrotaxis selaginoides with data available.

Scientific Research Applications

Alkaloid Composition and Occurrence

Selaginoidine, an alkaloid identified in the plant species Athrotaxis selaginoides, is notable for its unique structure featuring a furan ring, distinct from the benzene ring found in homoerythrina-type alkaloids. This compound, along with other related alkaloids, is also present in Athrotaxis laxifolia, suggesting a broader occurrence across different plant species (Panichanun & Bick, 1984).

Potential in Phytotherapeutic Applications

Research on Lycopodium selago L. (related to Selaginoidine-containing species) has explored its potential in phytotherapeutic treatments. The study focused on its use for treating Alzheimer’s disease, highlighting its high antioxidant activity and potential therapeutic efficacy against neurodegenerative diseases (Valu et al., 2021).

Biological Activities of Related Compounds

Selaginella tamariscina, a plant used in traditional medicine, contains selaginellins, compounds related to Selaginoidine. These compounds have been studied for their anticancer, antidiabetic, and neuroprotective activities. This research also evaluates the potential drug interaction effects of selaginellins with cytochrome P450 and uridine 5′-diphosphoglucuronosyltransferase isoforms (Heo et al., 2017).

properties

Product Name

Selaginoidine

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

IUPAC Name

methyl (1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,6]heptadeca-2(6),3,13-triene-4-carboxylate

InChI

InChI=1S/C18H23NO4/c1-21-13-6-5-12-7-9-19-8-3-4-15-14(18(12,19)11-13)10-16(23-15)17(20)22-2/h5,10,13H,3-4,6-9,11H2,1-2H3/t13-,18-/m0/s1

InChI Key

DAPYBMFGKSROPI-UGSOOPFHSA-N

Isomeric SMILES

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CCC3)OC(=C4)C(=O)OC

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=C(CCC3)OC(=C4)C(=O)OC

synonyms

selaginoidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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